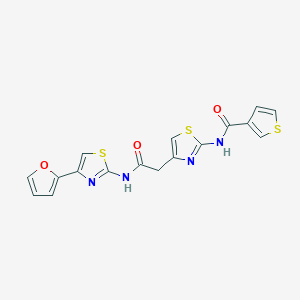![molecular formula C8H5BrN2O2 B2645169 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1379360-58-3](/img/structure/B2645169.png)
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a bromine atom attached to the 6th carbon and a carboxylic acid group attached to the 2nd carbon .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 241.04 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrrolopyridine analogs of nalidixic acid, which include 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have been synthesized and evaluated for their antibacterial properties. One compound in particular demonstrated in vitro antibacterial activity, suggesting potential for this class of compounds in antibacterial drug development (Toja et al., 1986).
Coordination Chemistry
The coordination chemistry of pyridine-2,6-dicarboxylato ligand with uranyl nitrate has been explored, resulting in the formation of both mononuclear and dinuclear complexes. These complexes highlight the versatility of carboxylic acid derivatives in forming structurally complex coordination compounds with metal ions, offering insights into potential applications in nuclear waste management and catalysis (Masci & Thuéry, 2005).
Analytical Chemistry
Carboxylic acids have been used as electronic competitors in the optimization of the separation of inorganic anions on porous graphitic carbon columns. This research underscores the role of pyridine derivatives in improving the efficiency of analytical methods for detecting and quantifying anions, which is crucial for environmental monitoring and pharmaceutical quality control (Elfakir, Chaimbault, & Dreux, 1998).
Organic Synthesis
In the field of organic synthesis, the development of novel synthetic pathways for the formation of pyrrolopyridine derivatives has been reported. These pathways include cascade reaction sequences enabling the rapid construction of complex molecules, demonstrating the utility of bromo-carboxylic acid precursors in the synthesis of biologically and pharmaceutically relevant compounds (Gao et al., 2007).
Antitumor Activity
Research into the antitumor activity of pyrrolo[2,3-d]pyrimidine derivatives has revealed their potential as inhibitors of purine biosynthesis, with selectivity for high-affinity folate receptors and the proton-coupled folate transporter. This work highlights the promise of carboxylic acid derivatives in the development of targeted cancer therapies (Wang et al., 2010).
Mecanismo De Acción
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Propiedades
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEARZKPFHWGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379360-58-3 |
Source


|
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2645088.png)

![methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2645090.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2645093.png)
![N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2645094.png)

![[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2645100.png)

![(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid](/img/structure/B2645107.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea](/img/structure/B2645109.png)